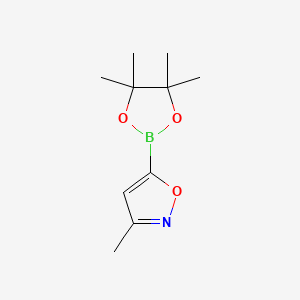![molecular formula C7H5Cl2N3 B594626 7-dichloro-1H-benzo[d]iMidazol-6-aMine CAS No. 1357945-01-7](/img/structure/B594626.png)
7-dichloro-1H-benzo[d]iMidazol-6-aMine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-dichloro-1H-benzo[d]iMidazol-6-aMine is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-dichloro-1H-benzo[d]iMidazol-6-aMine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4,6-dichloro-1,2-phenylenediamine with formic acid or formamide, leading to the formation of the benzimidazole ring . The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and catalyst use are critical factors in scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
7-dichloro-1H-benzo[d]iMidazol-6-aMine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Halogen atoms at positions 5 and 7 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace chlorine atoms.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives with reduced nitrogen functionalities.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-dichloro-1H-benzo[d]iMidazol-6-aMine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 7-dichloro-1H-benzo[d]iMidazol-6-aMine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit DNA synthesis in cancer cells, leading to cell death. The presence of chlorine atoms enhances its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,6-dichloro-1H-benzo[d]imidazol-7-amine
- 4,5-dichloro-1H-benzo[d]imidazol-6-amine
- 5,7-dibromo-1H-benzo[d]imidazol-6-amine
Comparison
7-dichloro-1H-benzo[d]iMidazol-6-aMine is unique due to the specific positioning of chlorine atoms, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced antimicrobial and anticancer properties due to the electron-withdrawing effects of chlorine atoms at positions 5 and 7 .
Eigenschaften
CAS-Nummer |
1357945-01-7 |
|---|---|
Molekularformel |
C7H5Cl2N3 |
Molekulargewicht |
202.038 |
IUPAC-Name |
4,6-dichloro-1H-benzimidazol-5-amine |
InChI |
InChI=1S/C7H5Cl2N3/c8-3-1-4-7(12-2-11-4)5(9)6(3)10/h1-2H,10H2,(H,11,12) |
InChI-Schlüssel |
NETWWOWWKDUKPE-UHFFFAOYSA-N |
SMILES |
C1=C2C(=C(C(=C1Cl)N)Cl)N=CN2 |
Synonyme |
7-dichloro-1H-benzo[d]iMidazol-6-aMine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanone, 1-(bicyclo[3.2.0]hept-2-en-6-yl)-, (1alpha,5alpha,6beta)- (9CI)](/img/new.no-structure.jpg)
![3'-Iodo-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B594545.png)





![2-{1-[(Tert-butoxy)carbonyl]azepan-4-yl}acetic acid](/img/structure/B594557.png)




